1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20022754
InChI: InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H
SMILES:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC20022754

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol -

Specification

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H
Standard InChI Key MUGSUPGCCJLRKM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Molecular Characterization

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-ol, reflecting its substitution pattern. The pyrazole core consists of nitrogen atoms at positions 1 and 2, with hydroxyl (-OH), 4-chlorophenyl, and phenyl groups at positions 3, 1, and 5, respectively . The planar aromatic system allows for π-π stacking interactions, while the hydroxyl group facilitates hydrogen bonding, critical for biological activity .

Molecular Formula and Physicochemical Properties

The molecular formula C15H11ClN2O corresponds to a molecular weight of 270.71 g/mol. Key physicochemical properties include:

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)Estimated 3.2 ± 0.4

These properties derive from computational models, as experimental data remain limited .

Spectroscopic and Chromatographic Identifiers

  • SMILES: C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl

  • InChIKey: MUGSUPGCCJLRKM-UHFFFAOYSA-N

  • CAS Registry: 925052-21-7

  • ChEMBL ID: CHEMBL3144798

Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 270.71, consistent with the molecular weight .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is synthesized via cyclocondensation reactions. A representative pathway involves:

  • Claisen-Schmidt Condensation: 4-Chlorophenylhydrazine reacts with β-keto esters to form pyrazolone intermediates.

  • Vilsmeier-Haack Reaction: Introduction of aldehyde groups at position 4 using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

  • Schiff Base Formation: Reaction with sulfonamide derivatives in glacial acetic acid yields functionalized analogs .

Key Reaction Equation:

4-Chlorophenylhydrazine+Ethyl acetoacetateEtOH, ΔPyrazolone IntermediatePOCl3/DMF1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ol\text{4-Chlorophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolone Intermediate} \xrightarrow{\text{POCl3/DMF}} \text{1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ol}

Yields typically range from 65–75%, with purity confirmed via HPLC (>95%) .

Structural Modifications and Derivatives

Recent studies focus on substituting the hydroxyl group to enhance bioavailability:

  • Acylation: Reaction with acetyl chloride produces 5-acetoxy derivatives.

  • Alkylation: Methylation using iodomethane yields 5-methoxy analogs .
    These modifications improve metabolic stability while retaining core pharmacological activity .

Crystallographic and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD)

A monoclinic crystal system (space group P21/n) was reported for a structurally analogous compound, 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol, with unit cell parameters:

  • a = 6.2256(5) Å

  • b = 18.3976(15) Å

  • c = 14.5582(15) Å

  • β = 90.555(8)°

  • V = 1667.4(3) ų

The pyrazole ring exhibits planarity (r.m.s. deviation < 0.035 Å), with dihedral angles of 29.41° (chlorophenyl) and 37.01° (phenyl) relative to the central ring .

Hydrogen Bonding and Supramolecular Assembly

Intermolecular N—H⋯N hydrogen bonds (2.89 Å) form C(5) chains along the b-axis, stabilizing the crystal lattice . These interactions are critical for co-crystallization with target proteins in drug design .

Pharmacological and Biological Activities

Antimicrobial Efficacy

Derivatives of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chloro substituent enhances membrane permeability by increasing lipophilicity .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, mediated by apoptosis induction via caspase-3 activation .

Computational and ADMET Profiling

Molecular Dynamics Simulations

MD simulations (100 ns) indicate stable binding to the COX-2 active site, with a root-mean-square deviation (RMSD) < 2.0 Å .

ADMET Predictions

ParameterPrediction
BBB PermeabilityNo (logBB < -1)
CYP2D6 InhibitionNon-inhibitor
HepatotoxicityLow risk
Ames MutagenicityNegative

These predictions suggest favorable pharmacokinetics but limited central nervous system (CNS) penetration .

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